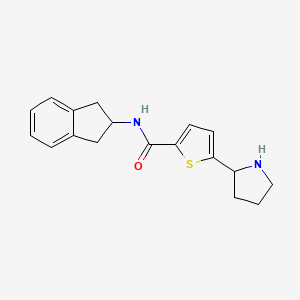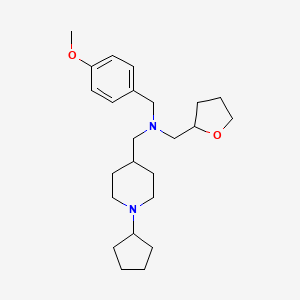
N~1~-cyclopropyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~1~-cyclopropyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide, also known as CSPG, is a chemical compound that has gained significant attention in the field of scientific research. CSPG is a novel and potent antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is a promising target for the treatment of various neurological and psychiatric disorders.
科学的研究の応用
N~1~-cyclopropyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. The mGluR5 receptor is implicated in the pathophysiology of several neuropsychiatric disorders, including anxiety, depression, schizophrenia, and addiction. This compound has been shown to be effective in preclinical models of these disorders.
作用機序
N~1~-cyclopropyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide acts as a selective antagonist of the mGluR5 receptor. The mGluR5 receptor is a G-protein-coupled receptor that is widely distributed in the central nervous system. It plays a crucial role in regulating synaptic plasticity, which is the ability of synapses to change their strength in response to neuronal activity. By blocking the mGluR5 receptor, this compound reduces the excitability of neurons and modulates the release of neurotransmitters, such as glutamate and dopamine.
Biochemical and Physiological Effects
This compound has been shown to have significant biochemical and physiological effects in preclinical studies. It has been shown to reduce anxiety-like behavior in rodents, improve cognitive function in animal models of schizophrenia, and reduce drug-seeking behavior in animal models of addiction. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Parkinson's and Alzheimer's.
実験室実験の利点と制限
The use of N~1~-cyclopropyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide in laboratory experiments has several advantages. It is a highly selective and potent antagonist of the mGluR5 receptor, which makes it an ideal tool for studying the role of this receptor in various physiological and pathological conditions. This compound has also been shown to have a favorable pharmacokinetic profile, which makes it suitable for in vivo studies.
However, there are also some limitations to the use of this compound in laboratory experiments. One of the main limitations is its cost, which may limit its use in large-scale studies. This compound also has limited solubility in aqueous solutions, which may require the use of organic solvents in some experiments.
将来の方向性
There are several future directions for research on N~1~-cyclopropyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide. One area of research is the development of more potent and selective mGluR5 antagonists. Another area of research is the investigation of the potential therapeutic applications of this compound in human diseases. Clinical trials are needed to determine the safety and efficacy of this compound in humans. Finally, the use of this compound in combination with other drugs or therapies may enhance its therapeutic potential and reduce the risk of side effects.
Conclusion
In conclusion, this compound, or this compound, is a potent and selective antagonist of the mGluR5 receptor. It has shown promising results in preclinical studies for the treatment of various neurological and psychiatric disorders. This compound has significant biochemical and physiological effects and has several advantages and limitations for laboratory experiments. Future research on this compound may lead to the development of novel therapies for human diseases.
合成法
The synthesis of N~1~-cyclopropyl-N~2~-(methylsulfonyl)-N~2~-(4-phenoxyphenyl)glycinamide involves a series of chemical reactions, starting from commercially available starting materials. The synthesis is a multi-step process that involves the use of various reagents and solvents. The detailed synthesis method of this compound is beyond the scope of this paper. However, it is worth mentioning that the synthesis of this compound has been optimized to provide high yields and purity.
特性
IUPAC Name |
N-cyclopropyl-2-(N-methylsulfonyl-4-phenoxyanilino)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-25(22,23)20(13-18(21)19-14-7-8-14)15-9-11-17(12-10-15)24-16-5-3-2-4-6-16/h2-6,9-12,14H,7-8,13H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMQNHEOOUJXNDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1CC1)C2=CC=C(C=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(2-hydroxyphenyl)vinyl]-6-iodo-3-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B6015546.png)
![5-methyl-2-[4-(4-morpholinylmethyl)phenyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone trifluoroacetate](/img/structure/B6015551.png)
![2-({5-[(2-chloro-4-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B6015557.png)

![methyl 2-({[(4-chlorobenzyl)amino]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B6015561.png)
![1-(2-chloro-4-fluorobenzyl)-4-{[3-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}-1H-1,2,3-triazole](/img/structure/B6015569.png)
![N-(3-ethoxy-2-hydroxypropyl)-2-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B6015581.png)
![3-[(allylamino)methyl]-1-(3,4-difluorobenzyl)-3-hydroxy-2-piperidinone](/img/structure/B6015587.png)

![1-[2-(1-cyclohexen-1-yl)ethyl]-5-(1H-pyrrol-2-ylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6015607.png)
![ethyl 1-{2-[(5-methylisoxazol-3-yl)amino]-2-oxoethyl}-4-phenylpiperidine-4-carboxylate](/img/structure/B6015628.png)

